molecular formula C19H22FN3O3 B2452233 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034362-34-8

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2452233
CAS No.: 2034362-34-8
M. Wt: 359.401
InChI Key: CMSJYTZPGPCEQV-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a sophisticated chemical compound known for its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:

  • Formation of the Pyrrolidine Ring: : This step involves the creation of the pyrrolidine structure through cyclization reactions, often using suitable starting materials like 1,4-dicarbonyl compounds.

  • Substitution Reactions:

  • Coupling Reactions: : The final assembly of the compound is accomplished through coupling reactions that link the pyrrolidine intermediate with the methoxyphenyl ethanone moiety.

Industrial Production Methods

Industrial-scale production methods aim to optimize the yield and purity of this compound while minimizing costs and environmental impact. These methods may include:

  • Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

  • Catalysis: : Implementing catalytic systems to improve reaction rates and selectivity, reducing the need for excessive reagents and by-products.

  • Green Chemistry Approaches: : Employing environmentally benign solvents and reagents, as well as energy-efficient processes, to produce the compound sustainably.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction of the carbonyl group to the corresponding alcohol.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at the fluoropyrimidine and methoxyphenyl moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogenated solvents, nucleophiles like thiols, amines.

Major Products Formed

The major products depend on the reaction conditions and reagents used. For example:

  • Oxidation: : Formation of N-oxides or hydroxylated derivatives.

  • Reduction: : Formation of alcohols or fully reduced hydrocarbons.

  • Substitution: : Various substituted derivatives at the pyrimidine or methoxyphenyl positions.

Scientific Research Applications

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has diverse applications in scientific research:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigating its biological activity and potential as a pharmacologically active compound.

  • Medicine: : Exploring its potential use in drug development, particularly for its activity against specific molecular targets.

  • Industry: : Utilizing its unique properties in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone exerts its effects involves:

  • Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.

  • Pathways Involved: : It could influence signaling pathways, gene expression, or metabolic processes, depending on its specific interactions with biological macromolecules.

Comparison with Similar Compounds

Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone stands out due to its unique combination of functional groups, which impart specific reactivity and biological activity.

List of Similar Compounds

  • 1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Shares a similar core structure but with a methyl group instead of an ethyl group.

  • 1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Chlorine substitution instead of fluorine.

  • 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone: : Variation in the position of the methoxy group on the phenyl ring.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-3-15-18(20)19(22-12-21-15)26-14-8-9-23(11-14)17(24)10-13-6-4-5-7-16(13)25-2/h4-7,12,14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSJYTZPGPCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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